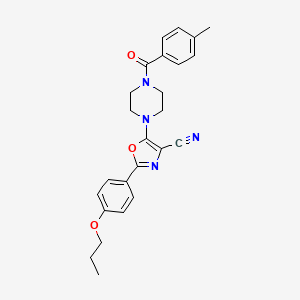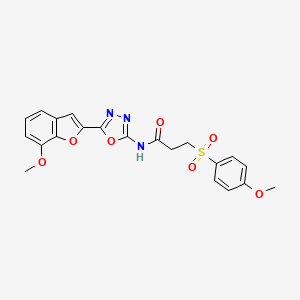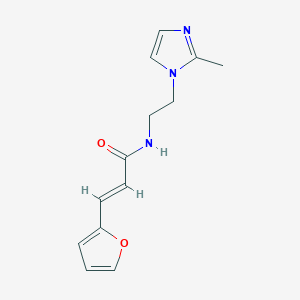
(E)-3-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-3-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide” is an organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms1.
Synthesis Analysis
Without specific literature or resources, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of organic reactions involving the coupling of the furan and imidazole rings, followed by the addition of the acrylamide group.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and imidazole rings suggests that the compound could exhibit aromaticity, which could influence its chemical behavior.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and imidazole rings, as well as the acrylamide group. These groups could potentially participate in a variety of chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would be determined by its molecular structure. However, without specific experimental data, it’s difficult to predict these properties accurately.Scientific Research Applications
Hemoglobin Adducts and Exposure Assessment
Acrylamide is extensively used in laboratories for polyacrylamide gel electrophoresis (PAGE) and is present in tobacco smoke. Studies have measured hemoglobin adducts of acrylamide and acrylonitrile in laboratory workers, smokers, and nonsmokers to assess exposure levels. These adducts serve as biomarkers to evaluate the extent of exposure to acrylamide and its potential health risks, such as genotoxic and reproductive effects (Bergmark, 1997).
Dietary Exposure and Health Risks
Research has also focused on the dietary exposure to acrylamide, particularly in relation to heat-induced compounds like acrylamide, furan, and polycyclic aromatic hydrocarbons (PAHs). These compounds are produced mainly during the thermal processing of foods. The French infant total diet study assessed the risk associated with these chemicals in food consumed by non-breast-fed children, indicating a concern for acrylamide levels and suggesting management measures to reduce exposure (Sirot et al., 2019).
Metabolism and Biomarker Development
Studies on the metabolism and hemoglobin adduct formation of acrylamide in humans have contributed to understanding how acrylamide is processed in the body and its potential health implications. Research has explored the metabolism following oral administration of acrylamide, comparing hemoglobin adduct formation upon oral and dermal administration. Such studies help in developing biomarkers for acrylamide exposure and assessing the risk of exposure in occupational settings (Fennell et al., 2005).
Occupational Health and Safety
The understanding of acrylamide's effects on human health has led to research focused on occupational health and safety. For example, studies have examined the presence of acrylamide and glycidamide hemoglobin adducts in smoking and non-smoking individuals, providing insights into the internal doses of acrylamide that workers might be exposed to. This research is crucial for establishing safety guidelines and preventive measures in workplaces where acrylamide exposure is a risk (Schettgen et al., 2004).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Without specific data, it’s difficult to provide a detailed safety assessment.
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if the compound exhibits interesting biological activity, it could be studied further for potential use in medicine or biotechnology.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-methylimidazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-11-14-6-8-16(11)9-7-15-13(17)5-4-12-3-2-10-18-12/h2-6,8,10H,7,9H2,1H3,(H,15,17)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOBVDIBMJQEB-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CCNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

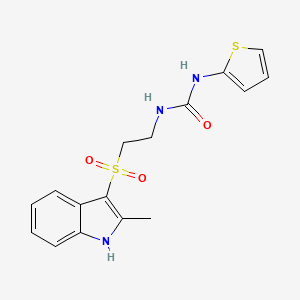
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2387782.png)
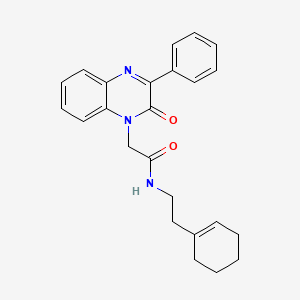
![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2387784.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2387786.png)
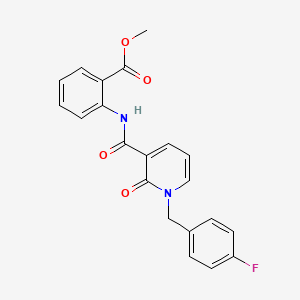
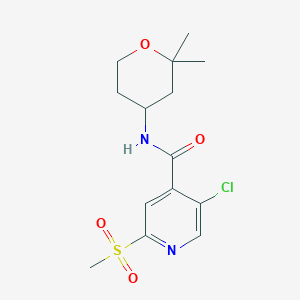
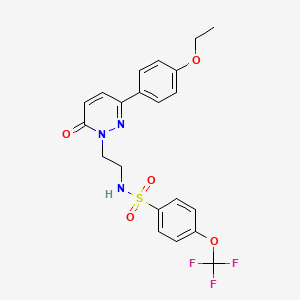
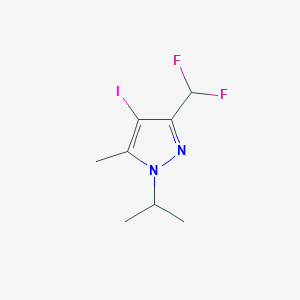
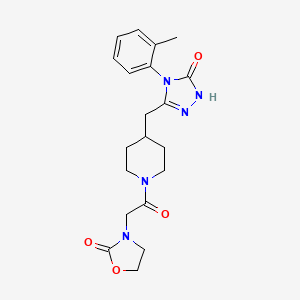
![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2387796.png)
![tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate](/img/structure/B2387797.png)
